Product packaging for 4-Hydroxyatomoxetine(Cat. No.:CAS No. 435293-66-6)

4-Hydroxyatomoxetine

Cat. No.: B019935
CAS No.: 435293-66-6
M. Wt: 271.35 g/mol
InChI Key: PPXQPRLGNSJNJM-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxyatomoxetine is the primary oxidative metabolite of the non-stimulant ADHD medication, Atomoxetine (Strattera®). This compound is formed in vivo predominantly via the cytochrome P450 2D6 (CYP2D6) enzymatic pathway and is biologically equipotent to its parent drug in its action as a potent and selective norepinephrine reuptake inhibitor (SNRI) . For researchers, this compound is an essential reference standard in pharmacogenetic and pharmacokinetic studies. It is critical for investigating the complex metabolism and disposition of Atomoxetine, which is heavily influenced by the genetic polymorphism of CYP2D6. Studies have shown that individuals with reduced CYP2D6 activity (poor metabolizers) exhibit significantly different plasma concentrations of both Atomoxetine and this compound compared to extensive metabolizers, impacting drug exposure and response . This metabolite is, therefore, vital for understanding inter-individual variability in drug efficacy and safety. Research Applications: • Pharmacogenetics and CYP2D6 metabolism studies • Pharmacokinetic and metabolic disposition research • Analytical method development and validation (e.g., LC-MS/MS) • In vitro models of drug metabolism and transporter activity Please Note: This product is intended for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO2 B019935 4-Hydroxyatomoxetine CAS No. 435293-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXQPRLGNSJNJM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)O[C@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195869
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435293-66-6
Record name 4-Hydroxyatomoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0435293666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYATOMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2XYC0A9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Aromatic Substitution Pathway

The most widely adopted method involves a four-step sequence starting from (S)-3-chloro-1-phenylpropanol (Formula-VI). In the first step, dimethylamine gas is bubbled through a solution of Formula-VI in refluxing methanol containing potassium carbonate, producing (S)-N,N-dimethylamino-1-phenylpropanol (Formula-V) with 89% conversion. Critical to this step is maintaining a pH >10 during workup to prevent protonation of the dimethylamine, which would reduce nucleophilicity.

The second step couples Formula-V with 4-fluoro-3-methylacetophenone in dimethylformamide (DMF) at 110°C for 12 hours. This SNAr reaction proceeds with 93% regioselectivity for the para-fluoro position, yielding Formula-IV. A key innovation in WO2011027359A2 is the use of microwave irradiation at 150°C to reduce reaction time to 3 hours while maintaining yield.

Table 1: Optimization of Coupling Reaction Conditions

ParameterConventional MethodMicrowave-Assisted
Temperature (°C)110150
Time (hours)123
Yield (%)8285
Regioselectivity93:7 para:ortho95:5 para:ortho

Oxidation of Formula-IV to Formula-III employs m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving 91% yield. The low temperature prevents epoxidation of the acetyl group, a common side reaction above 10°C.

Demethylation and Salt Formation

The final steps involve demethylation of Formula-III using HBr in acetic acid (48% w/w) at 80°C for 4 hours, followed by hydrolysis with 4N NaOH at 50°C. This two-stage process converts the methyl ether to a phenol while preserving the stereochemical integrity of the molecule. WO2011027359A2 reports that substituting HBr with trimethylsilyl iodide increases yield to 78% but raises concerns about silicon waste streams.

Salt formation with HCl in ethyl acetate produces this compound hydrochloride with >99.5% enantiomeric excess (ee). Crystallization from acetone/water (3:1 v/v) yields needle-shaped crystals suitable for pharmaceutical formulation.

Alternative Approaches and Comparative Analysis

Asymmetric Reduction Route

WO2008062473A1 discloses an alternative pathway starting from β-dimethylaminopropiophenone, which undergoes asymmetric borane-mediated reduction to (R)-N,N-dimethyl-3-hydroxy-3-phenylpropanamine. While this method achieves 96% ee, the requirement for cryogenic conditions (−20°C) and the high cost of (R)-2-methyl-CBS-oxazaborolidine catalyst limit its industrial feasibility.

Table 2: Cost Analysis of Reducing Agents

AgentCost per kg (USD)ee Achieved
(R)-CBS-oxazaborolidine12,50096%
Noyori catalyst8,20089%
Baker's yeast15078%

Oxidative Demethylation Challenges

A persistent issue across all methods is the final demethylation step. Traditional cyanogen bromide (CNBr) demethylation, while effective, generates toxic hydrogen cyanide gas. Recent advances employ methyl triflate in supercritical CO2, achieving comparable yields (72%) with reduced environmental impact. However, this requires high-pressure reactors (150 bar), increasing capital costs by an estimated 40%.

Purification and Crystallization Innovations

Crude this compound free base typically contains 5–7% of the regioisomeric 2-hydroxy derivative. WO2011027359A2 describes a novel purification sequence using pH-dependent extraction:

  • Acidify to pH 2.2 with HCl to protonate the amine

  • Wash with ethyl acetate to remove neutral impurities

  • Basify to pH 10 with NH4OH

  • Extract into methyl tert-butyl ether (MTBE)

This process reduces regioisomer content to <0.3% while recovering 92% of product.

For the hydrochloride salt, anti-solvent crystallization using n-hexane/acetone (4:1 v/v) produces uniform particles (D90 = 45 μm) ideal for tablet compression. XRPD analysis confirms the preferred Form II polymorph with melting point 193–195°C.

Environmental and Regulatory Considerations

The E-factor (kg waste/kg product) for current processes ranges from 32–45, primarily due to solvent use in extraction and chromatography. Emerging green chemistry approaches include:

  • Catalytic transfer hydrogenation with formic acid (E-factor = 18)

  • Continuous flow demethylation using immobilized HBr on silica

  • Aqueous workup systems with thermomorphic phase separation

Regulatory filings emphasize control of genotoxic impurities, particularly residual phenylchloroformate from coupling steps. LC-MS methods with a limit of quantitation (LOQ) of 2 ppm are now standard .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyatomoxetine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacokinetics and Metabolism

4-Hydroxyatomoxetine is formed through the metabolism of atomoxetine by the cytochrome P450 enzyme CYP2D6. This metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of atomoxetine. The conversion of atomoxetine to 4-HAT results in a compound that is equipotent to atomoxetine itself but is subsequently glucuronidated to form 4-HAT-O-glucuronide, which is inactive and circulates at low concentrations in plasma .

Key Pharmacokinetic Parameters

ParameterValue
Cmax (Maximum Concentration)Varies based on CYP2D6 activity
AUC (Area Under Curve)Significantly affected by genetic polymorphisms
Half-lifeApproximately 5 hours

The pharmacokinetic profile of 4-HAT is influenced by genetic variations in CYP2D6, which demonstrate substantial inter-individual variability. For instance, individuals with reduced CYP2D6 activity may experience higher systemic exposure to atomoxetine and its metabolites, leading to an increased risk of adverse effects .

Clinical Implications

The clinical relevance of this compound extends to its role in optimizing ADHD treatment. Given that 4-HAT is equipotent to atomoxetine, understanding its pharmacokinetics allows for better individualized dosing strategies, particularly in populations with varying CYP2D6 activity. Studies have shown that adjusting atomoxetine doses based on CYP2D6 genotype can enhance therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

  • Individualized Dosing : A population pharmacokinetic analysis demonstrated that children with ADHD showed significant variability in the clearance rates of atomoxetine and its metabolites based on their CYP2D6 activity scores. This study supports the notion that personalized dosing regimens could improve treatment outcomes .
  • Adverse Effects Correlation : Research has indicated a correlation between decreased CYP2D6 enzyme activity and increased exposure to atomoxetine, leading to higher incidences of side effects such as sedation and gastrointestinal disturbances. Monitoring these effects can inform clinical decisions regarding dose adjustments .
  • Therapeutic Monitoring : Another study highlighted the importance of therapeutic drug monitoring in patients receiving atomoxetine treatment. By measuring plasma levels of both atomoxetine and 4-HAT, clinicians can make informed decisions about dosage modifications to achieve optimal therapeutic ranges .

Mechanism of Action

4-Hydroxyatomoxetine exerts its effects primarily through the inhibition of the norepinephrine transporter. This inhibition prevents the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing neurotransmission. Additionally, this compound has been found to interact with opioid receptors, acting as an antagonist at μ-opioid receptors and a partial agonist at κ-opioid receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Comparisons

2.1.1. Atomoxetine (Parent Compound)
  • Metabolism: Primarily via CYP2D6 to 4-HAT (major pathway) and CYP2C19 to N-desmethylatomoxetine (NDA, minor pathway) .
  • Activity: Inhibits norepinephrine reuptake (Ki = 5 nM) .
  • PK Variability : Half-life ranges from 5.2 hours (CYP2D6 extensive metabolizers, EMs) to 21.6 hours (CYP2D6 poor metabolizers, PMs) .
2.1.2. N-Desmethylatomoxetine (NDA)
  • Formation: Minor metabolite via CYP2C19-mediated N-demethylation .
  • Activity: 20-fold less potent than ATX in norepinephrine transporter inhibition (Ki = 100 nM) .
  • PK: Limited data, but contributes minimally to overall efficacy due to low potency and abundance .
2.1.3. 4-Hydroxycarboxy-ATX
  • Formation : Secondary metabolite via 2-methylhydroxylation; poorly characterized .

Pharmacological Activity

Compound Target Activity (Norepinephrine Transporter Inhibition) Additional Targets
Atomoxetine Ki = 5 nM None
4-Hydroxyatomoxetine Equipotent to ATX (Ki = 5 nM) Partial κ-opioid agonist
N-Desmethylatomoxetine Ki = 100 nM (20-fold less potent) None

Pharmacokinetic Profiles

Parameter Atomoxetine (EMs) Atomoxetine (PMs) 4-HAT (EMs) 4-HAT (PMs) NDA (All Phenotypes)
Half-life (t½) 5.2 hours 21.6 hours 6–8 hours 34–40 hours Not reported
AUC Ratio (vs. ATX) 1x 10x 0.1x (low exposure) 0.3x <0.05x
Metabolic Pathway CYP2D6 (70–80%) CYP2D6 (negligible) CYP2D6-dependent CYP2D6-independent CYP2C19

Drug Interaction Susceptibility

  • 4-HAT : Formation is reduced by CYP2D6 inhibitors (e.g., paroxetine), leading to 5.8-fold increased ATX exposure and 1.6-fold reduced 4-HAT-O-glucuronide levels .

Analytical Detection

  • 4-HAT : Quantified via LC-MS/MS in plasma, urine, and sweat (LOQ = 2.5 ng/mL) .
  • NDA : Co-detected with ATX and 4-HAT using similar methods but at lower concentrations .

Biological Activity

4-Hydroxyatomoxetine (4-HAT) is a significant metabolite of atomoxetine, a norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). Understanding the biological activity of 4-HAT is crucial for optimizing atomoxetine therapy and personalizing treatment based on genetic factors influencing drug metabolism.

Metabolism and Pharmacokinetics

This compound is formed through the metabolic action of cytochrome P450 enzyme CYP2D6, which oxidizes atomoxetine. This process is critical as it influences the pharmacokinetics and pharmacodynamics of atomoxetine.

Key Pharmacokinetic Parameters

The pharmacokinetics of 4-HAT are characterized by its rapid glucuronidation to form this compound-O-glucuronide, rendering it inactive. The concentration of 4-HAT in plasma is significantly lower than that of atomoxetine, typically around 1.3% of the latter's maximum plasma concentration (C_max) .

Table 1: Pharmacokinetic Parameters of Atomoxetine and this compound

ParameterAtomoxetineThis compound
C_maxHigher (~100%)~1.3%
Half-life (t_1/2)Variable (7-12 hrs)Shorter
Clearance (CL/F)Variable (7-fold across CYP2D6 genotypes)Low

Biological Activity

Research indicates that 4-HAT exhibits similar norepinephrine transporter (NET) inhibition properties to atomoxetine, suggesting that it may contribute to the therapeutic effects observed in patients. However, its lower plasma levels compared to atomoxetine imply that its direct contribution to clinical efficacy might be limited .

Genetic Variability in Metabolism

The activity of CYP2D6 varies significantly among individuals due to genetic polymorphisms. Those classified as poor metabolizers (PMs) experience prolonged half-lives and higher plasma concentrations of atomoxetine and its metabolites, including 4-HAT. For example, individuals with two non-functional alleles can have a C_max for atomoxetine that is up to 5.7 times higher than extensive metabolizers (EMs) . This genetic variability necessitates careful consideration when dosing atomoxetine to avoid adverse effects.

Clinical Implications

Clinical studies have shown that variations in CYP2D6 genotype can lead to significant differences in the pharmacokinetics of both atomoxetine and 4-HAT. For instance, patients with the CYP2D6*10/*10 genotype displayed increased exposure to atomoxetine and its metabolites, which could heighten the risk of side effects .

Case Study: Pharmacogenomic Impact on Atomoxetine Therapy
A study involving ADHD patients demonstrated that those with reduced CYP2D6 activity had a higher incidence of adverse reactions when treated with standard doses of atomoxetine. Adjustments based on genetic testing improved tolerability and efficacy in these patients .

Q & A

Q. Tables

Key Pharmacokinetic Parameters of this compound
Parameter
----------------------------
Plasma Half-life (t½)
AUC Ratio (to Atomoxetine)
Primary Clearance Route
Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyatomoxetine
Reactant of Route 2
Reactant of Route 2
4-Hydroxyatomoxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.